Benzene, (3-cyclohexyl-1,1-dimethylbutyl)-

Description

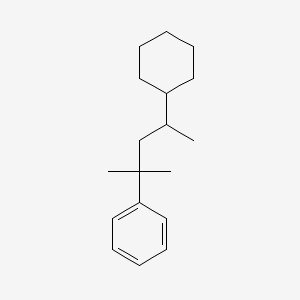

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- is a monosubstituted benzene derivative featuring a branched alkyl chain at the para position. The substituent comprises a cyclohexyl group attached to the third carbon of a 1,1-dimethylbutyl chain. This structure introduces significant steric bulk and hydrophobicity, distinguishing it from simpler alkylbenzenes like toluene or cumene.

The compound’s synthesis likely involves Friedel-Crafts alkylation or hydroalkylation of benzene with a pre-formed 3-cyclohexyl-1,1-dimethylbutyl halide. Its stability and reactivity would be influenced by the electron-donating nature of the alkyl group and steric hindrance around the benzene ring, which may slow electrophilic substitution reactions .

Properties

IUPAC Name |

(4-cyclohexyl-2-methylpentan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h5,8-9,12-13,15-16H,4,6-7,10-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFGLKBCRKWFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886294 | |

| Record name | Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63302-58-9 | |

| Record name | (3-Cyclohexyl-1,1-dimethylbutyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63302-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- typically involves the alkylation of benzene with 3-cyclohexyl-1,1-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds present in the cyclohexyl group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Reduced cyclohexyl derivatives.

Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.

Scientific Research Applications

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The cyclohexyl and dimethylbutyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

A comparison of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- with selected benzene derivatives is summarized in Table 1.

Key Observations :

- Electronic Effects: The 3-cyclohexyl-1,1-dimethylbutyl group is electron-donating, akin to simpler alkyl chains (e.g., methyl in toluene), but its steric bulk may hinder resonance effects. This contrasts with electron-withdrawing groups like nitro (-NO₂), which significantly reduce ring electron density .

- Aromaticity : Magnetic criteria (NICS) suggest minimal disruption to benzene’s aromaticity compared to fluorinated derivatives, where paratropic currents reduce shielding .

Thermodynamic and Physicochemical Properties

- Hydration Free Energy : Alkylbenzenes generally exhibit lower hydration free energies (ΔΔG) compared to polar derivatives (e.g., nitrobenzene). For example, toluene has ΔΔG ≈ -0.8 kcal/mol, while nitrobenzene is ≈ -3.2 kcal/mol . The target compound’s hydrophobicity would likely place it closer to toluene.

- Boiling Point : Estimated to exceed 200°C based on analogs like (1-methylbutyl)benzene (b.p. ~180°C ), with the cyclohexyl group increasing intermolecular interactions.

Biological Activity

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- is a complex organic compound with potential biological activities influenced by its unique structural features. This article explores the biological activity of this compound, focusing on its chemical properties, potential applications, and relevant research findings.

Chemical Structure and Properties

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- is characterized by a benzene ring substituted with a cyclohexyl group and a 1,1-dimethylbutyl group. The molecular formula is CH, and it has a molecular weight of approximately 218.39 g/mol. The presence of bulky substituents affects its steric and electronic properties, which in turn influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 218.39 g/mol |

| Structural Features | Cyclohexyl and dimethylbutyl groups |

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant effects of various benzene derivatives, including those with bulky substituents similar to (3-cyclohexyl-1,1-dimethylbutyl)-. Results indicated that these compounds effectively reduced ROS levels in cellular models, suggesting their potential use in preventing oxidative damage .

Case Study 2: Anticancer Activity

Research into the anticancer properties of structurally related compounds revealed that certain substituted benzenes inhibited cancer cell proliferation by targeting tyrosinase enzymes. This inhibition was linked to reduced melanin production and lower cellular oxidative stress levels . While direct studies on (3-cyclohexyl-1,1-dimethylbutyl)- are lacking, the findings suggest a potential pathway for future investigations.

Research Findings

Recent literature highlights the need for further research into the biological activities of complex benzene derivatives:

- Computational Analysis : Studies utilizing computational toxicology have identified potential carcinogenic properties in structurally similar compounds. This underscores the importance of assessing the safety profiles of such chemicals in various applications .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict interactions between benzene derivatives and biological macromolecules. These studies provide insights into the binding affinities and mechanisms of action that may be relevant for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.